2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide
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Overview
Description
2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that 2-aminothiazole anticancer agents have a target-specific advanced mechanism of action . They are considered valuable in the field of oncology-related drug discovery, containing DNA intercalating agents, apoptotic/angiogenesis and cytotoxic agents, inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It is known that the physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide typically involves the reaction of 4-methyl-2-phenylthiazole with acetamido benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified thiazole compounds with different functional groups .
Scientific Research Applications
2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide include other thiazole derivatives such as:
- 2-acetamido-4-(4-substituted phenyl)-1,3-thiazoles
- 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-16(25-19(21-12)13-7-3-2-4-8-13)11-17(23)22-15-10-6-5-9-14(15)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPNONCJAKVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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